molecular formula C17H12ClN5S B2543681 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891112-50-8

3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2543681
CAS No.: 891112-50-8
M. Wt: 353.83
InChI Key: QHCXGNVZGBWWAX-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12ClN5S and its molecular weight is 353.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Triazole pyridazine derivatives have been synthesized and characterized through various methods, including NMR, IR, mass spectral studies, and X-ray diffraction techniques. Density functional theory (DFT) calculations have been utilized to complement experimental data, offering insights into the molecular properties of these compounds. Studies have explored the synthesis and characterization of compounds with slight variations in their chemical structure, demonstrating their potential in medicinal chemistry due to their diverse biological properties, such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).

Biological Activities

  • Antimicrobial and Insecticidal Activities : Some triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety have been synthesized and screened for antibacterial and insecticidal activities. These compounds have been characterized based on elemental analysis, IR, 1H NMR, and mass spectral data, indicating their potential utility in developing new antimicrobial and pest control agents (Holla et al., 2006).

  • Anti-Diabetic Drug Development : A study on triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities. This research underscores the versatility of triazolo-pyridazine derivatives in therapeutic drug development, particularly for managing diabetes (Bindu et al., 2019).

Future Directions

There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .

Biochemical Analysis

Biochemical Properties

3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are pivotal in cellular signaling pathways. The compound has been shown to inhibit specific enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . These interactions are primarily through binding to the active sites of the enzymes, thereby blocking their activity and subsequent downstream signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase . It also affects the expression of genes related to cell survival and proliferation, such as p53, Bax, and caspases, thereby promoting programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition leads to the disruption of critical signaling pathways involved in cell growth and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . In in vitro studies, prolonged exposure to the compound resulted in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound demonstrated consistent pharmacological effects over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body . The compound’s metabolism is crucial for its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-3-1-12(2-4-14)11-24-17-21-20-16-6-5-15(22-23(16)17)13-7-9-19-10-8-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCXGNVZGBWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.